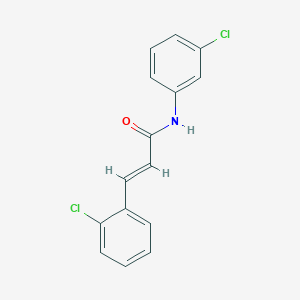

![molecular formula C24H28N6OS B5577723 4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of synthetic molecules that have been investigated for their chemical reactivity, molecular structure, and potential biological activities. The structural complexity of the molecule, incorporating thiazole, pyrimidine, piperazine, and piperidine moieties, suggests a potential for diverse chemical properties and interactions.

Synthesis Analysis

The synthesis of thiazolo and pyrimidine derivatives often involves multistep reactions, including alkylation, cyclization, and substitution reactions. For example, alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile can yield S-alkyl derivatives, which upon further reactions can lead to various substituted pyrimidine derivatives with potential for cyclization into thiazolo[3,2-a] pyrimidines (Haiza et al., 2000).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as dimethylisothiazolopyridinones and their derivatives, have been described, highlighting the monoclinic system and the space group P21/c with detailed cell constants. Such analyses are crucial for understanding the conformation and geometric arrangement influencing the compound's chemical behavior (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Various chemical reactions, including nucleophilic substitutions, cyclocondensations, and Michael additions, are involved in the synthesis and modification of thiazolo and pyrimidine derivatives. These reactions enable the introduction of diverse substituents, affecting the compound's chemical properties and reactivity. For instance, the synthesis of thiazolo[3,2-a]pyrimidines from methylidene derivatives via cyclization with arylidenemalononitrile highlights the compound's reactivity and potential for generating novel derivatives with varied properties (El-Hag Ali et al., 2005).

Scientific Research Applications

Synthesis and Biological Evaluation

- A novel series of thiazolidinone derivatives incorporating piperazine and pyrimidine units demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (Divyesh Patel et al., 2012) Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents.

Heterocyclic Synthesis for Potential Therapeutic Use

- Research on the synthesis of novel benzodifuran and thiazolopyrimidine derivatives derived from visnaginone and khellinone has shown these compounds to possess anti-inflammatory and analgesic properties, suggesting their utility in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020) Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

Antimicrobial Activity

- Activated nitriles have been used to synthesize pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonamido moiety, with some exhibiting promising antimicrobial activities, underscoring the importance of chemical modifications in enhancing biological effects (Y. Ammar et al., 2004) Activated Nitriles in Heterocyclic Chemistry: Facile Synthesis and Antimicrobial Activity of Some Pyrimidine, Pyrazolopyrimidine and Pyrazolotriazine Derivatives Containing Sulfonamido Moiety.

Chemotherapeutic Applications

- The synthesis and evaluation of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moieties were conducted to find high-efficiency antitumor drugs. Some compounds showed significant antitumor activities against various cancer cell lines, suggesting their potential in cancer chemotherapy (Erdong Li et al., 2020) Synthesis and Antitumor Evaluation of 2,4,6-Trisubstituted Pyrimidine Derivatives Containing Benzothiazole Moiety.

properties

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS/c1-18-21(32-22(26-18)19-8-4-2-5-9-19)23(31)29-16-14-28(15-17-29)20-10-11-25-24(27-20)30-12-6-3-7-13-30/h2,4-5,8-11H,3,6-7,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEZVALZENTGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC=C4)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)